![molecular formula C18H20O6 B300285 Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B300285.png)
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate, also known as Methyl TBCM, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been studied for its potential applications in various fields, including:
1. Organic electronics: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It has been found to improve the efficiency and stability of these devices.
2. Medicinal chemistry: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been studied for its potential as a drug candidate. It has been found to have anticancer, antiviral, and antifungal properties.
3. Material science: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been used as a building block in the synthesis of various materials, including dendrimers and polymers.
Mécanisme D'action
The mechanism of action of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is not fully understood. However, it is believed to interact with various enzymes and proteins in cells, leading to changes in their activity. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. This inhibition leads to changes in the expression of various genes, including those involved in cell growth and differentiation.
Biochemical and Physiological Effects
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to have various biochemical and physiological effects, including:
1. Anticancer activity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that its anticancer activity is due to its ability to inhibit HDACs.
2. Antiviral activity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus (HSV). It has been suggested that its antiviral activity is due to its ability to inhibit HDACs.
3. Antifungal activity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has several advantages and limitations for lab experiments. Some advantages include:
1. High purity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM can be synthesized with high purity, which is important for its use in various applications.
2. Stability: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is stable under various conditions, which makes it suitable for use in various experiments.
3. Versatility: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM can be used in various fields, including organic electronics, medicinal chemistry, and material science.
Some limitations of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM include:
1. Limited solubility: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has limited solubility in common solvents, which can make it difficult to work with in certain experiments.
2. High cost: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is relatively expensive, which can limit its use in certain experiments.
3. Limited research: Despite its potential applications, there is still limited research on Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM, which can limit its use in certain fields.
Orientations Futures
There are several future directions for research on Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM, including:
1. Further investigation of its mechanism of action: More research is needed to fully understand the mechanism of action of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM and its interactions with various enzymes and proteins.
2. Development of new applications: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has potential applications in various fields, and more research is needed to explore its potential in these areas.
3. Synthesis of new derivatives: Synthesis of new derivatives of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM could lead to compounds with improved properties for various applications.
Conclusion
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is a chemical compound with potential applications in various fields, including organic electronics, medicinal chemistry, and material science. Its mechanism of action is not fully understood, but it has been found to have anticancer, antiviral, and antifungal properties. Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM involves the reaction of 2,4,6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylic acid with methanol and sulfuric acid. The reaction occurs under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis is around 60-70%.
Propriétés
Nom du produit |
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
methyl 4-methoxy-3-(2,4,6-trimethoxyphenyl)benzoate |
InChI |
InChI=1S/C18H20O6/c1-20-12-9-15(22-3)17(16(10-12)23-4)13-8-11(18(19)24-5)6-7-14(13)21-2/h6-10H,1-5H3 |
Clé InChI |
GCWWCXVSNMNLFQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=C(C=C(C=C2OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



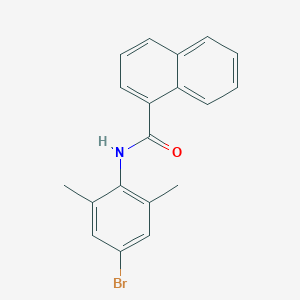
![3-(3,4-dimethoxyphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]acrylamide](/img/structure/B300207.png)
![N-cyclohexyl-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B300210.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300211.png)
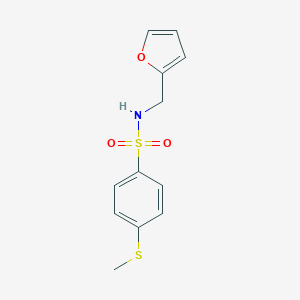
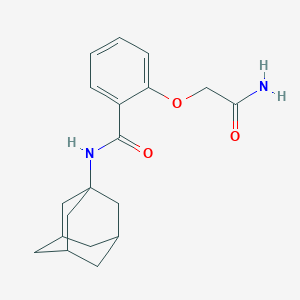
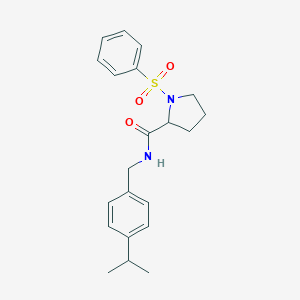
![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B300219.png)
![3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B300220.png)
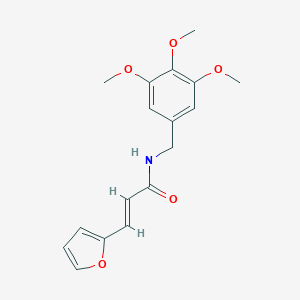
![1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone](/img/structure/B300223.png)
![3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
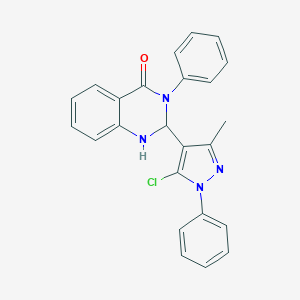
![N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B300231.png)